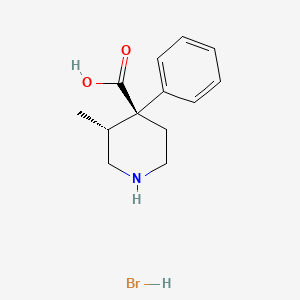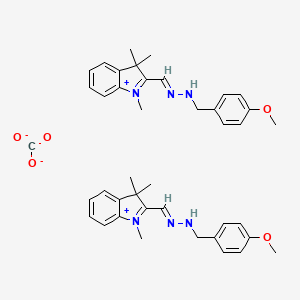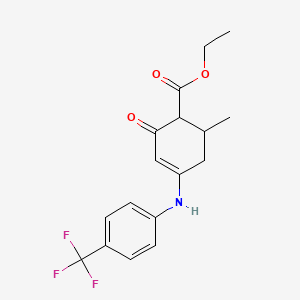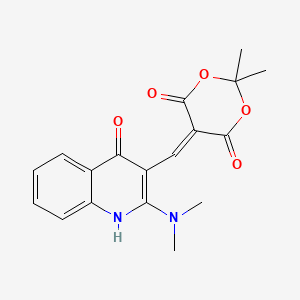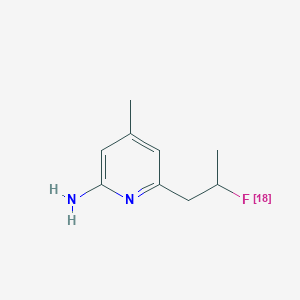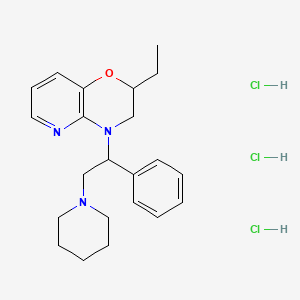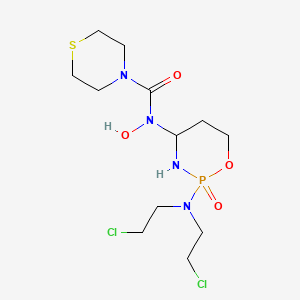
4-Thiomorpholinecarboxamide, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiomorpholinecarboxamide, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide is a complex chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiomorpholine ring, a carboxamide group, and a bis(2-chloroethyl)amino group, among other functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiomorpholinecarboxamide, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide typically involves multiple steps, including the formation of the thiomorpholine ring, the introduction of the carboxamide group, and the addition of the bis(2-chloroethyl)amino group. Common reagents used in these reactions include thiomorpholine, carboxylic acids, and bis(2-chloroethyl)amine. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent product quality. Key considerations include the selection of raw materials, reaction optimization, and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Thiomorpholinecarboxamide, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloroethyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent for treating certain diseases, including cancer.
Industry: In the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Thiomorpholinecarboxamide, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes, disrupt protein-protein interactions, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiomorpholine derivatives, carboxamides, and bis(2-chloroethyl)amino compounds. Examples include:
- Thiomorpholine-4-carboxamide
- N-(2-(bis(2-chloroethyl)amino)ethyl)carboxamide
- Oxazaphosphorine derivatives
Uniqueness
4-Thiomorpholinecarboxamide, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide is unique due to its combination of functional groups and its potential for diverse chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
97139-48-5 |
|---|---|
Formule moléculaire |
C12H23Cl2N4O4PS |
Poids moléculaire |
421.3 g/mol |
Nom IUPAC |
N-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-N-hydroxythiomorpholine-4-carboxamide |
InChI |
InChI=1S/C12H23Cl2N4O4PS/c13-2-4-17(5-3-14)23(21)15-11(1-8-22-23)18(20)12(19)16-6-9-24-10-7-16/h11,20H,1-10H2,(H,15,21) |
Clé InChI |
QQIKNSRTSSXTMO-UHFFFAOYSA-N |
SMILES canonique |
C1COP(=O)(NC1N(C(=O)N2CCSCC2)O)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



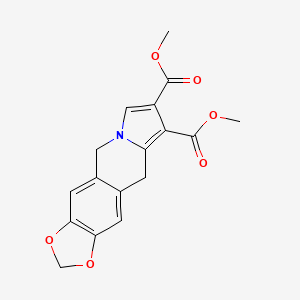

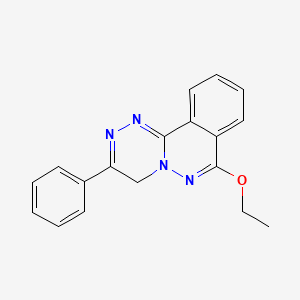
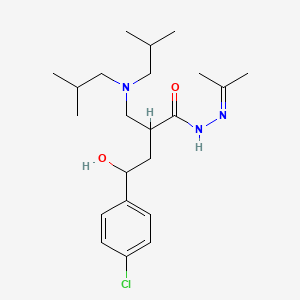
![(4R)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-ethyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B15182073.png)

